molecular formula C18H15N5O4S2 B2496330 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-19-2

3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

カタログ番号: B2496330
CAS番号: 392292-19-2
分子量: 429.47
InChIキー: FDBQPHZEGDTCKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted at position 2 with a benzamide group (bearing a nitro group at the meta position) and at position 5 with a thioether-linked ethyl chain terminating in a ketone and an m-tolylamino moiety. This structure combines electron-withdrawing (nitro) and hydrophobic (m-tolyl) groups, which may influence its physicochemical properties and biological interactions.

特性

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S2/c1-11-4-2-6-13(8-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)12-5-3-7-14(9-12)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQPHZEGDTCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole derivatives with diverse substituents. Below is a comparative analysis with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Synthetic Method Highlights Reference
3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Target) - 3-Nitrobenzamide
- Thioethyl-ketone-m-tolylamino
Not explicitly reported (inferred anticancer) Likely analogous to (thioether/amide)
4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 4-Nitrobenzamide
- Thioethyl-ketone-thiazolylamino
Not reported Similar to target, differing in aromatic amine
N-(5-(2-Cyano-3-(4-nitrophenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7e) - 4-Nitrophenyl acrylamido
- Cyano group
Anticancer (pro-apoptotic, cell cycle arrest) Acrylamido coupling via ethyl bromopropionate
N-(5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl)benzamide derivatives (6a–6s) - Cyclohexylamino
- Varied oxadiazole-thioethyl substituents
Antifungal (ergosterol biosynthesis inhibition) Thiol-alkylation and hydrazide cyclization
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) - Piperidinyl ethylthio
- Varied benzamide substituents
Acetylcholinesterase inhibition DCC/HOBt-mediated amide coupling

Key Observations

The m-tolylamino moiety offers hydrophobicity, contrasting with the heterocyclic thiazolylamino () or polar cyclohexylamino groups (), which may affect membrane permeability or target binding .

Biological Activity Trends: Compounds with nitro groups (e.g., 7e in ) exhibit anticancer activity via pro-apoptotic mechanisms, suggesting the target compound may share similar properties .

Synthetic Methodologies :

  • The target’s thioether linkage likely follows protocols analogous to , where ethyl bromoacetate reacts with thiol-containing intermediates .
  • Amide coupling (e.g., benzamide attachment) is commonly achieved using DCC/HOBt () or direct condensation () .

m-Tolyl’s hydrophobicity may enhance logP values relative to more polar analogs (e.g., thiazole derivatives in ) .

Q & A

Basic: What are the optimized synthetic routes and critical reaction parameters for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2: Introduction of the 2-oxo-2-(m-tolylamino)ethylthio moiety through nucleophilic substitution, requiring controlled pH (7–8) and anhydrous solvents (e.g., DMF or THF) .
  • Step 3: Coupling with 3-nitrobenzamide using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of a catalyst like DMAP .

Key Optimization Strategies:

  • Temperature Control: Maintain 0–5°C during coupling to minimize side reactions .
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from methanol .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies protons and carbons in the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and the m-tolylamino group (δ 2.3 ppm for methyl) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Infrared Spectroscopy (IR): Confirms amide C=O stretching (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 488.05) .
  • X-ray Crystallography: Resolves 3D conformation using SHELX software; critical for confirming dihedral angles between the benzamide and thiadiazole planes .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:
Discrepancies (e.g., unexpected NOE correlations vs. crystal packing effects) require:

Multi-technique Validation: Cross-check NMR data with XRD results to distinguish dynamic solution-state behavior from static crystal structures .

Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Temperature-Dependent NMR: Probe conformational flexibility by varying measurement temperatures (e.g., 25°C to −40°C) .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Screening:
    • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anticancer Activity:
    • MTT Assay: Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition:
    • Kinase/Protease Assays: Use fluorogenic substrates to measure inhibition of target enzymes (e.g., EGFR kinase) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Functional Group Modification:
    • Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance membrane permeability .
    • Introduce heterocyclic substituents (e.g., imidazole) to improve target binding .
  • Bioisosteric Replacement:
    • Substitute the thiadiazole ring with 1,2,4-triazole to assess impact on solubility and activity .
  • Pharmacophore Mapping:
    • Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the m-tolylamino group) .

Methodological: What computational approaches predict target interactions?

Methodological Answer:

  • Molecular Docking:
    • Dock the compound into active sites (e.g., tubulin or DNA topoisomerase II) using PDB structures (e.g., 1SA0) .
  • Molecular Dynamics (MD):
    • Simulate binding stability over 100 ns trajectories (GROMACS) to evaluate residence time and conformational changes .
  • QSAR Modeling:
    • Develop regression models (e.g., CoMFA) correlating substituent electronegativity with anticancer activity .

Data Analysis: How to troubleshoot low yields in the final coupling step?

Methodological Answer:
Common Issues and Solutions:

Issue Solution Reference
Incomplete activationUse fresh EDC/HOBt and ensure anhydrous conditions
Steric hindranceSwitch to bulkier coupling agents (e.g., DIC)
Side reactionsAdd 4-dimethylaminopyridine (DMAP) as a catalyst
Poor solubilityOptimize solvent (e.g., DMF:DCM 1:1)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。